molecular formula C9H8N2OS B14744651 (4-Methoxyphenyl)carbamothioyl cyanide CAS No. 4968-41-6

(4-Methoxyphenyl)carbamothioyl cyanide

Cat. No.: B14744651
CAS No.: 4968-41-6
M. Wt: 192.24 g/mol
InChI Key: JSNTULLDGTWAAQ-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)carbamothioyl cyanide is an organic compound with the molecular formula C9H8N2OS It is a derivative of cyanothioformamide and features a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)carbamothioyl cyanide typically involves the reaction of 4-methoxyaniline with carbon disulfide and potassium cyanide under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with cyanide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)carbamothioyl cyanide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the cyanide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyanide group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxyphenyl)carbamothioyl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)carbamothioyl cyanide involves its interaction with various molecular targets. It can inhibit enzymes by binding to active sites or interacting with key functional groups. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)acetonitrile
  • (4-Methoxyphenyl)thiourea
  • (4-Methoxyphenyl)cyanamide

Uniqueness

(4-Methoxyphenyl)carbamothioyl cyanide is unique due to its combination of a methoxy group and a cyanothioformamide moiety.

Properties

CAS No.

4968-41-6

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

1-cyano-N-(4-methoxyphenyl)methanethioamide

InChI

InChI=1S/C9H8N2OS/c1-12-8-4-2-7(3-5-8)11-9(13)6-10/h2-5H,1H3,(H,11,13)

InChI Key

JSNTULLDGTWAAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)C#N

Origin of Product

United States

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